REACTION_SMILES
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[BH4-:1].[CH3:19][OH:20].[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]2[c:9]([CH3:18])[n:10][n:11]([CH2:14][C:15]([CH3:16])=[O:17])[c:12]2[cH:13]1.[Na+:2]>>[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]2[c:9]([CH3:18])[n:10][n:11]([CH2:14][CH:15]([CH3:16])[OH:17])[c:12]2[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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COc1ccc2c(C)nn(CC(C)=O)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(C)nn(CC(C)=O)c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc2c(C)nn(CC(C)O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |